molecular formula C22H32N6O7 B12346360 [2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate

[2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate

Cat. No.: B12346360
M. Wt: 492.5 g/mol
InChI Key: LNMGLWMOHAPQGA-RHUDURJISA-N
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Description

[2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate is a complex organic compound with significant potential in various scientific fields. This compound features a purine base linked to a hydroxypropyl group and a butanoate ester, making it a unique molecule with diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate involves multiple steps, starting with the preparation of the purine base. The purine base is typically synthesized through a series of reactions involving amination, oxidation, and cyclization. The hydroxypropyl group is then introduced via a nucleophilic substitution reaction, followed by esterification to attach the butanoate group .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rates. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

[2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce new functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

[2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of [2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. This interaction is mediated by the compound’s unique structure, which allows it to fit into the active sites of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate apart is its combination of a purine base with a hydroxypropyl group and a butanoate ester. This unique structure grants it distinct chemical properties and a broad range of applications in various scientific fields .

Properties

Molecular Formula

C22H32N6O7

Molecular Weight

492.5 g/mol

IUPAC Name

[2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C22H32N6O7/c1-13(2)16(25-22(32)34-9-14-6-4-3-5-7-14)20(31)33-10-15(8-29)35-12-28-11-24-17-18(28)26-21(23)27-19(17)30/h3-7,11,13,15-18,21,26,29H,8-10,12,23H2,1-2H3,(H,25,32)(H,27,30)/t15?,16-,17?,18?,21?/m0/s1

InChI Key

LNMGLWMOHAPQGA-RHUDURJISA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2C1NC(NC2=O)N)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)C(C(=O)OCC(CO)OCN1C=NC2C1NC(NC2=O)N)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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